![molecular formula C13H16Cl2N4O2 B14135207 N4-[(2,6-dimethylmorpholino)(imino)methyl]-2,6-dichloroisonicotinamide CAS No. 649699-71-8](/img/structure/B14135207.png)
N4-[(2,6-dimethylmorpholino)(imino)methyl]-2,6-dichloroisonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N4-[(2,6-dimethylmorpholino)(imino)methyl]-2,6-dichloroisonicotinamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a morpholino group, dichloroisonicotinamide, and an imino linkage. Its molecular formula is C13H16Cl2N4O2, and it has a molecular weight of 331.2 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N4-[(2,6-dimethylmorpholino)(imino)methyl]-2,6-dichloroisonicotinamide typically involves the reaction of 2,6-dichloroisonicotinic acid with 2,6-dimethylmorpholine in the presence of a suitable condensing agent. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
N4-[(2,6-dimethylmorpholino)(imino)methyl]-2,6-dichloroisonicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
科学的研究の応用
N4-[(2,6-dimethylmorpholino)(imino)methyl]-2,6-dichloroisonicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of N4-[(2,6-dimethylmorpholino)(imino)methyl]-2,6-dichloroisonicotinamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical pathways .
類似化合物との比較
Similar Compounds
2,6-Dimethylmorpholine: A simpler analog with similar structural features but lacking the dichloroisonicotinamide moiety.
2,6-Dichloroisonicotinic Acid: Another related compound that serves as a precursor in the synthesis of N4-[(2,6-dimethylmorpholino)(imino)methyl]-2,6-dichloroisonicotinamide.
Uniqueness
This compound is unique due to its combined structural features, which confer distinct chemical and biological properties.
特性
CAS番号 |
649699-71-8 |
|---|---|
分子式 |
C13H16Cl2N4O2 |
分子量 |
331.19 g/mol |
IUPAC名 |
N-[amino-(2,6-dimethylmorpholin-4-yl)methylidene]-2,6-dichloropyridine-4-carboxamide |
InChI |
InChI=1S/C13H16Cl2N4O2/c1-7-5-19(6-8(2)21-7)13(16)18-12(20)9-3-10(14)17-11(15)4-9/h3-4,7-8H,5-6H2,1-2H3,(H2,16,18,20) |
InChIキー |
XRNCTGCZNCSMFF-UHFFFAOYSA-N |
正規SMILES |
CC1CN(CC(O1)C)C(=NC(=O)C2=CC(=NC(=C2)Cl)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


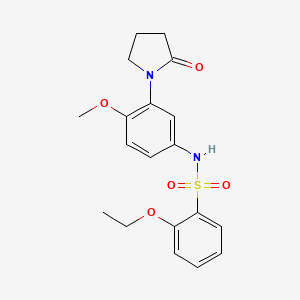
![1-Hexyl-[4,4'-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide](/img/structure/B14135130.png)
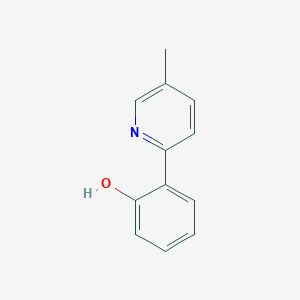
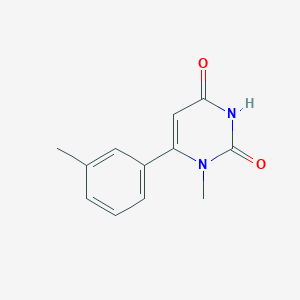
![4-[(E)-(2-chloro-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-N-[2-(dimethylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B14135142.png)
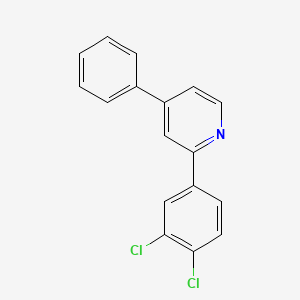
![2-[[4-[1-(4-fluorophenyl)ethyl]-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]phthalazin-1-one](/img/structure/B14135146.png)
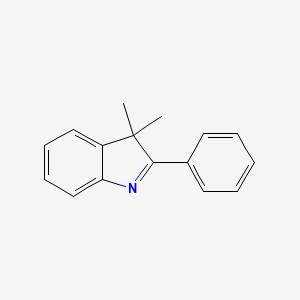
![1,1'-(Ethane-1,2-diyl)bis[4-methyl-2-(2-methylcyclohexyl)-1H-pyrrole]](/img/structure/B14135151.png)
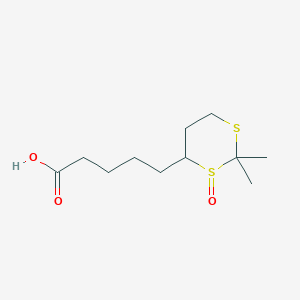

![6-{(2E)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14135173.png)
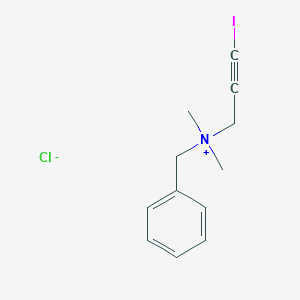
![(6-fluoro-1H-indol-3-yl)[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetic acid](/img/structure/B14135183.png)
